2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine

Lipophilicity CNS drug design Physicochemical property comparison

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine (CAS 1934270-66-2) is a disubstituted pyrazole featuring a trifluoromethyl group at the 5-position and a primary ethanamine side chain at the 3-position (molecular formula C₆H₈F₃N₃, MW 179.14 g/mol). Its computed XLogP3-AA of 0.5 and topological polar surface area (TPSA) of 54.7 Ų place it in a favorable physicochemical space for CNS permeability, while the free primary amine provides a versatile synthetic handle for derivatization.

Molecular Formula C6H8F3N3
Molecular Weight 179.14 g/mol
Cat. No. B13596343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine
Molecular FormulaC6H8F3N3
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(F)(F)F)CCN
InChIInChI=1S/C6H8F3N3/c7-6(8,9)5-3-4(1-2-10)11-12-5/h3H,1-2,10H2,(H,11,12)
InChIKeyWDAPMTWMIMUKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine (CAS 1934270-66-2): Core Physicochemical and Target Engagement Profile


2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine (CAS 1934270-66-2) is a disubstituted pyrazole featuring a trifluoromethyl group at the 5-position and a primary ethanamine side chain at the 3-position (molecular formula C₆H₈F₃N₃, MW 179.14 g/mol) [1]. Its computed XLogP3-AA of 0.5 and topological polar surface area (TPSA) of 54.7 Ų place it in a favorable physicochemical space for CNS permeability, while the free primary amine provides a versatile synthetic handle for derivatization . The compound is annotated in the Therapeutic Target Database (TTD) as a metabotropic glutamate receptor 2 (mGluR2) antagonist scaffold developed by Taisho Pharmaceutical [2].

Why Generic Substitution Fails for 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine: CF3 Positional Effects and Linker Architecture


Substituting 2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine with a closely related pyrazole-ethanamine analog introduces quantifiable changes in lipophilicity, acid-base balance, and conformational flexibility that cascade into differential target engagement. Replacing the 5-CF₃ with a 5-CH₃ group (i.e., the non-fluorinated parent betazole) drops the computed XLogP from 0.5 to 0.03—an approximately 3-fold reduction in predicted octanol-water partitioning [1]. More critically, the position of the CF₃ group on the pyrazole ring governs the magnitude of both basicity suppression and acidity enhancement: Elguero et al. (1991) demonstrated that CF₃ at position 5 increases aqueous acidity more than CF₃ at position 3, while CF₃ at position 3 decreases basicity more than at position 5 [2]. This position-dependent electronic tuning means that 3-CF₃ and 5-CF₃ pyrazole regioisomers are not interchangeable, a conclusion reinforced by the comparative biological activity profiles documented in the comprehensive review by Kumar and Gupta (2015) [3].

Quantitative Differentiation Evidence for 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine Against Closest Analogs


Lipophilicity Gain Over Non-Fluorinated Parent (Betazole): XLogP Comparison

The 5-CF₃ substitution in 2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine elevates the computed XLogP3-AA to 0.5, compared with XLogP = 0.03 for the non-fluorinated parent compound betazole (2-(1H-pyrazol-3-yl)ethan-1-amine, CAS 105-20-4) [1]. This 0.47 log unit increase represents a roughly 3-fold greater predicted octanol-water partition coefficient, attributable entirely to the CF₃ group, given that both compounds share identical TPSA (54.7 Ų) and rotatable bond count (2) [2]. The increased lipophilicity is expected to enhance passive membrane permeability and potentially blood-brain barrier penetration, a critical determinant for CNS-targeted programs.

Lipophilicity CNS drug design Physicochemical property comparison

Conformational Flexibility Advantage Over α-Methyl Branched Analog

The target compound possesses two rotatable bonds (the ethylene linker between pyrazole C3 and the terminal amine), whereas its α-methyl branched analog 1-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethan-1-amine (CAS 1934241-60-7, PubChem CID 82599985) is constrained to a single rotatable bond due to the methyl substitution at the benzylic carbon [1]. This difference in conformational degrees of freedom has implications for induced-fit binding: the unsubstituted ethylene linker in the target compound can sample a larger torsional space, potentially accommodating a broader range of binding pocket geometries. The trade-off is entropic: the α-methyl analog pre-organizes the amine orientation at the cost of adaptability [2].

Conformational entropy Ligand design Structure-activity relationship

5-CF₃ vs. 3-CF₃ Positional Isomer Differentiation: Acid-Base Properties and Biological Activity Profiles

The seminal study by Elguero et al. (1991) established that replacing a CH₃ group with CF₃ on the pyrazole ring produces position-dependent shifts in both basicity and acidity: CF₃ at position 3 decreases basicity more than CF₃ at position 5, while CF₃ at position 5 increases acidity more than CF₃ at position 3 [1]. Although the study did not include 2-aminoethyl-substituted pyrazoles directly, the electronic effects are intrinsic to the pyrazole nucleus and propagate to substituted derivatives. Building on this, Kumar and Gupta (2015) reviewed the comparative biological potential of 3-CF₃ versus 5-CF₃ pyrazoles and concluded that the location of the trifluoromethyl group is 'greatly associated with variation in activity profile' across anti-inflammatory and antibacterial assays [2]. For example, in the celecoxib class, the 5-CF₃ substitution pattern is critical for selective COX-2 inhibition, whereas 3-CF₃ analogs display altered selectivity [3].

Pyrazole regioisomer Acid-base properties pKa differentiation Structure-activity relationship

Ethanamine Linker Architecture: Differentiation from N1-Substituted and Aminomethyl Analogs

The target compound places the primary amine functionality two methylene units away from the pyrazole C3 position (ethylene linker), distinguishing it from three principal analog classes: (i) aminomethyl analogs where the amine is separated by a single CH₂ spacer (e.g., (5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine ), (ii) N1-ethanamine regioisomers where the aminoethyl chain is attached to the pyrazole nitrogen rather than C3 (e.g., 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine ), and (iii) N-methyl-secondary amine derivatives such as N-((5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)ethanamine (CAS 1361003-51-1) [1]. The C3-ethylene-primary amine architecture of the target compound is the scaffold explicitly utilized in Taisho Pharmaceutical's mGluR2 antagonist patent family (WO2012020820) [2], where the ethylene spacer provides the optimal distance between the pyrazole core and the basic amine for receptor antagonism. In contrast, aminomethyl-linked analogs shift the amine closer to the heterocycle, altering both the pKa of the amine (through inductive proximity) and the pharmacophoric vector.

Scaffold topology Building block differentiation mGluR2 antagonist Medicinal chemistry

Free Primary Amine vs. N-Methylated Analog: Derivatization Versatility and Synthetic Tractability

The target compound bears a free primary amine (-NH₂) at the terminus of the ethylene linker, whereas the N-methylated analog 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine (CAS 1783741-83-2) features N-methylation on the pyrazole ring and α-methyl branching . The free primary amine in the target compound enables a wider range of downstream chemistry: reductive amination with diverse aldehydes/ketones, amide coupling with carboxylic acids, sulfonamide formation, and urea synthesis—all without the need for a deprotection step. The N-methylated analog is limited to chemistry compatible with a tertiary amine or requires harsh N-demethylation conditions to access the free amine. Commercially, the target compound is available from Leyan (Shanghai) at 98% purity (Product No. 1374700), providing a reliable procurement source .

Synthetic intermediate Derivatization handle Parallel synthesis Building block procurement

Best-Fit Research and Industrial Application Scenarios for 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine


CNS-Penetrant Ligand Design: Leveraging Moderate Lipophilicity and Free Amine Handle

With a computed XLogP of 0.5 and TPSA of 54.7 Ų, 2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine sits within the favorable CNS drug-likeness space where passive blood-brain barrier penetration is predicted [1]. Its free primary amine allows direct conjugation to carboxylic acid-bearing pharmacophores to generate amide-linked lead compounds targeting CNS receptors such as mGluR2, for which Taisho Pharmaceutical has validated this scaffold in patent applications covering mood disorders, anxiety, schizophrenia, and Alzheimer's disease [2]. Programs seeking a fluorinated pyrazole building block with a computational prediction of CNS accessibility should prioritize the 5-CF₃ regioisomer over its 3-CF₃ counterpart, given the distinct acid-base properties that influence target engagement and pharmacokinetics [3].

Kinase Inhibitor Scaffold Development: Hinge-Binding Pyrazole with Tunable Amine Vector

The pyrazole-3-ethanamine architecture places the heterocyclic NH in position to serve as a hinge-binding hydrogen bond donor, while the ethylene-linked primary amine provides an exit vector toward solvent-exposed or ribose-pocket regions of the kinase active site [1]. The 5-CF₃ group enhances metabolic stability relative to 5-CH₃ analogs by blocking potential CYP-mediated oxidation at that position, and the electron-withdrawing character modulates the pKa of the pyrazole NH—affecting hinge-binding hydrogen bond strength—in a manner distinct from the 3-CF₃ regioisomer [2]. The two-rotatable-bond ethylene linker offers greater conformational adaptability than the one-rotatable-bond α-methyl branched analog, which may be advantageous during initial hit exploration against kinases with deep or sterically demanding ATP-binding pockets [3].

Agrochemical Intermediate: Fluorinated Building Block for Crop Protection Chemistry

Trifluoromethylpyrazoles are established scaffolds in agrochemical discovery, with the CF₃ group imparting enhanced metabolic stability and lipophilicity that improve foliar uptake and phloem mobility [1]. The C3-ethanamine substituent provides a reactive handle for condensation with carbonyl-containing agrochemical pharmacophores, generating imine, amide, or heterocyclic products. The 5-CF₃ substitution pattern in the target compound is synthetically accessible via the cyclization of hydrazine dianions with ethyl trifluoroacetate as described by Ngo et al. (2015), providing a scalable entry route for process chemistry groups [2]. This compound can serve as a key intermediate in the synthesis of pyrazole-containing fungicides and herbicides analogous to the Syngenta Crop Protection pyrazole derivatives disclosed in patent literature [3].

Metalloenzyme Inhibitor Design: Phosphatase and Ectonucleotidase Targeting

Pyrazole derivatives bearing 5-perfluoroalkyl substituents have been evaluated as inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (IAP), with the perfluoroalkyl group contributing to potency through both electronic effects and hydrophobic interactions with the enzyme active site [1]. The primary amine in 2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine provides a conjugation point for attaching metal-coordinating warheads (e.g., carboxylates, hydroxamates, or phosphonates) to generate tight-binding metalloenzyme inhibitors [2]. When selecting a pyrazole-ethanamine scaffold for phosphatase or ectonucleotidase programs, the 5-CF₃ regioisomer should be chosen over the non-fluorinated parent betazole to capitalize on both the potency-enhancing electronic effects and the increased lipophilicity that may improve cell permeability in cellular target engagement assays [3].

Quote Request

Request a Quote for 2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.